molecular formula C8H8BrF B1306100 3-Fluoro-2-methylbenzyl bromide CAS No. 500912-14-1

3-Fluoro-2-methylbenzyl bromide

Cat. No.: B1306100
CAS No.: 500912-14-1
M. Wt: 203.05 g/mol
InChI Key: KIVGYOYBHWKBSZ-UHFFFAOYSA-N
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Description

Significance of Halogenated Benzyl (B1604629) Systems in Advanced Synthetic Transformations

Halogenated benzyl systems, or benzyl halides, are a cornerstone of modern organic synthesis. numberanalytics.com Their importance stems from the unique reactivity of the benzylic position—the carbon atom directly attached to the aromatic ring. numberanalytics.comlibretexts.org This position is particularly reactive because any intermediate formed at this site, whether a radical, carbocation, or carbanion, is stabilized by conjugation with the pi system of the benzene (B151609) ring. libretexts.org

The introduction of a halogen atom at the benzylic position creates an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions. libretexts.org This reactivity allows chemists to introduce diverse functional groups, transforming simple aromatic precursors into complex, high-value molecules. numberanalytics.com Benzylic halogenation is a fundamental process for synthesizing compounds used in pharmaceuticals, agrochemicals, and materials science. myskinrecipes.comnumberanalytics.com For instance, the reaction is a key step in the synthesis of certain antihistamines and insecticides. numberanalytics.com The reaction to form these systems often proceeds through a free radical mechanism, which can be initiated by light or heat. ucalgary.ca

Overview of Aromatic Bromide Reactivity in Specialized Organic Synthesis

Aromatic bromides are highly versatile and common reaction partners in specialized organic synthesis, particularly in the realm of metal-catalyzed cross-coupling reactions. rsc.org These reactions, which form new carbon-carbon (C–C) and carbon-heteroatom bonds, are fundamental to modern molecule construction. Aryl bromides are frequently employed in palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings. rsc.orgnih.govacs.org

While often effective, the reactivity of aryl bromides can be challenging in the synthesis of highly complex and functionalized molecules. rsc.org In some cases, the bromide may be resistant to the desired coupling reaction, necessitating alternative strategies, such as in situ conversion to a more reactive iodide derivative. rsc.org The scope of these coupling reactions is vast, with methods developed to couple aryl bromides with a wide array of partners, including organosilicon reagents (silanolates) and alkynes, under mild conditions. nih.govacs.orgorganic-chemistry.org The success of these reactions is critical for the efficient synthesis of unsymmetrical biaryls and other complex structures found in biologically active compounds and advanced materials. organic-chemistry.org

Foundational Research Trajectories for 3-Fluoro-2-methylbenzyl Bromide

The foundational research trajectory for this compound is intrinsically linked to the growing demand for structurally complex, fluorinated organic molecules in medicinal chemistry and materials science. The compound itself is primarily utilized as a versatile intermediate or building block. myskinrecipes.com Its value lies in the unique combination of its reactive benzyl bromide moiety and the specific substitution pattern on the aromatic ring.

The presence of a fluorine atom is particularly significant. Incorporating fluorine into drug candidates can enhance crucial properties such as metabolic stability and bioavailability. myskinrecipes.com The specific placement of the fluorine and methyl groups on the benzene ring of this compound creates a distinct electronic and steric environment. This specific arrangement influences its reactivity and the properties of the larger molecules synthesized from it.

Research involving this compound is therefore directed towards its application in multi-step syntheses. It serves as a key component for constructing active pharmaceutical ingredients (APIs) and new agrochemicals, where its structure helps to fine-tune the biological activity and physical properties of the final product. myskinrecipes.com Its utility as a reactive building block in various cross-coupling and nucleophilic substitution reactions enables the assembly of elaborate molecular architectures. myskinrecipes.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-3-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVGYOYBHWKBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381346
Record name 3-Fluoro-2-methylbenzyl bromide
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Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500912-14-1
Record name 1-(Bromomethyl)-3-fluoro-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500912-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-2-methylbenzyl bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Fluoro 2 Methylbenzyl Bromide and Congeneric Compounds

Classical and Established Synthetic Routes

Traditional methods for the synthesis of benzyl (B1604629) bromides remain highly relevant in both laboratory and industrial settings due to their reliability and well-understood mechanisms.

Benzyl Alcohol Halogenation Strategies utilizing Phosphorus Tribromide

One of the most common methods for preparing alkyl bromides, including benzylic bromides, is through the reaction of the corresponding alcohol with phosphorus tribromide (PBr₃). byjus.comwikipedia.org This reaction is valued for its high yields and for proceeding with a predictable stereochemical outcome. byjus.commasterorganicchemistry.com

The conversion of a primary or secondary alcohol to an alkyl bromide using PBr₃ typically occurs via an Sₙ2 mechanism. byjus.commasterorganicchemistry.com The process begins with the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom, transforming it into a good leaving group. A bromide ion, displaced from the phosphorus, then acts as a nucleophile and attacks the carbon atom, resulting in the formation of the alkyl bromide with an inversion of stereochemistry if the carbon is a chiral center. masterorganicchemistry.com This method is generally preferred over using hydrobromic acid as it minimizes the risk of carbocation rearrangements, a common issue with acid-catalyzed reactions. byjus.comwikipedia.org For example, neopentyl bromide can be synthesized from its corresponding alcohol in a 60% yield using PBr₃, a transformation that is difficult to achieve with HBr due to rearrangements. wikipedia.org

The reaction is versatile and can be applied to a wide range of alcohols. manac-inc.co.jp However, caution is necessary as the reaction between PBr₃ and alcohols can be vigorous. manac-inc.co.jp

Table 1: Comparison of Brominating Agents for Alcohols

Reagent Mechanism Stereochemistry Key Advantages
PBr₃ Sₙ2 Inversion High yields, avoids carbocation rearrangements. byjus.comwikipedia.orgmasterorganicchemistry.com
HBr Sₙ1/Sₙ2 Varies Simple reagent, but prone to rearrangements.
SOBr₂ Sₙi/Sₙ2 Retention/Inversion More reactive than SOCl₂, but less common. commonorganicchemistry.com

| Appel Reaction (CBr₄, PPh₃) | Sₙ2 | Inversion | Mild conditions. commonorganicchemistry.com |

Direct Halogenation of Methyl-substituted Fluorobenzenes via Radical Pathways

The direct bromination of the benzylic position of methyl-substituted aromatic rings is a powerful tool for functionalization. masterorganicchemistry.comlibretexts.org This reaction, often called benzylic bromination, proceeds through a free-radical chain mechanism. youtube.com The stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent aromatic ring, is the driving force for the high selectivity of this reaction. libretexts.orgchemistrysteps.com

N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination, as it provides a low, steady concentration of bromine (Br₂), which helps to prevent side reactions such as the electrophilic addition of bromine to the aromatic ring. libretexts.orgmasterorganicchemistry.comchadsprep.com The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. google.comresearchgate.net The process begins with the homolytic cleavage of the N-Br bond in NBS or the Br-Br bond, generating a bromine radical. youtube.comchemistrysteps.com This radical then abstracts a hydrogen atom from the benzylic position to form the resonance-stabilized benzylic radical and hydrogen bromide (HBr). youtube.com The HBr reacts with NBS to regenerate the necessary bromine for the propagation of the chain reaction. libretexts.org Finally, the benzylic radical reacts with a bromine molecule to yield the desired benzyl bromide product and another bromine radical. youtube.com

This method is highly effective for substrates with at least one benzylic hydrogen. masterorganicchemistry.comyoutube.com The choice of solvent is also crucial; while carbon tetrachloride (CCl₄) has been traditionally used, safety concerns have led to the exploration of alternatives like (trifluoromethyl)benzene or methyl acetate. researchgate.net For instance, the bromination of 4-bromo-2-fluorotoluene (B1265965) to 4-bromo-2-fluorobenzyl bromide is a known application of this methodology. google.com

Table 2: Key Aspects of Radical Benzylic Bromination

Feature Description
Reagent N-Bromosuccinimide (NBS) is preferred to maintain a low Br₂ concentration and enhance selectivity. masterorganicchemistry.comorganic-chemistry.org
Initiation Can be achieved through UV light or chemical radical initiators like AIBN or benzoyl peroxide. google.comresearchgate.net
Mechanism A free-radical chain reaction involving the formation of a resonance-stabilized benzylic radical. masterorganicchemistry.comyoutube.com
Solvent Traditionally CCl₄, but safer alternatives like (trifluoromethyl)benzene are now used. researchgate.net

| Applicability | Requires the substrate to have at least one hydrogen atom at the benzylic position. masterorganicchemistry.com |

Innovations in Synthetic Approaches

While classical methods are robust, ongoing research seeks to develop more efficient, selective, and environmentally benign synthetic routes.

Considerations for Mechanochemical Synthesis in Related Aromatic Halogenation

Mechanochemistry, which involves inducing reactions through mechanical force, is emerging as a sustainable alternative to traditional solvent-based synthesis. While specific applications to 3-Fluoro-2-methylbenzyl bromide are not yet widely documented, the principles of mechanochemical halogenation are being explored for related aromatic systems. This approach can potentially reduce solvent waste, shorten reaction times, and in some cases, provide access to different product selectivities compared to solution-phase reactions. The development of mechanochemical methods for benzylic bromination could offer a greener and more efficient pathway for the synthesis of compounds like this compound.

Regioselective Synthesis Techniques for Fluoro-Aromatic Precursors

The synthesis of specifically substituted aromatic compounds is crucial for accessing target molecules like this compound. The challenge often lies in controlling the regioselectivity of the substitution on the aromatic ring. Various strategies have been developed to synthesize polysubstituted aromatic compounds with high precision. These methods often involve multi-step sequences that utilize directing groups to guide the position of incoming substituents.

For example, the synthesis of a precursor like 2-bromo-3-fluorotoluene (B1266709) is a key step in a potential synthetic route. fishersci.ca The ability to selectively introduce functional groups at specific positions on the benzene (B151609) ring is paramount. Recent advancements in catalysis and synthetic methodology have provided powerful tools for achieving high regioselectivity in the synthesis of complex aromatic and heteroaromatic systems, such as disubstituted porphyrins and multisubstituted 1,2,3-triazoles. rsc.orgrsc.orgnih.govnih.govmdpi.com These techniques, while not directly applied to this compound in the provided context, highlight the ongoing efforts to achieve precise control over molecular architecture, which is a fundamental aspect of modern organic synthesis.

Reactivity and Mechanistic Investigations of 3 Fluoro 2 Methylbenzyl Bromide Derivatives

Nucleophilic Substitution Reactions

Benzylic halides are known to undergo nucleophilic substitution reactions readily. ucalgary.ca The reaction pathway, whether S(_N)1 or S(_N)2, is determined by factors such as the structure of the halide, the nature of the nucleophile, the solvent, and the reaction conditions. ucalgary.cakhanacademy.org Primary benzylic halides, like 3-fluoro-2-methylbenzyl bromide, typically favor the S(_N)2 pathway due to reduced steric hindrance. ucalgary.ca However, the stability of the resulting benzylic carbocation can also allow for an S(_N)1 mechanism. libretexts.orgquora.comchemistrysteps.com

Solvolytic Hydrolysis Reactions of Fluoro-Substituted Benzyl (B1604629) Bromides

Solvolysis, a reaction where the solvent acts as the nucleophile, is a key method for investigating reaction mechanisms. The hydrolysis of benzyl bromides in polar protic solvents like water or alcohols can proceed through either an S(_N)1 or S(_N)2 mechanism. koreascience.krkoreascience.krsrce.hr In an S(_N)1 reaction, the rate-determining step is the formation of a carbocation, which is then attacked by the solvent. ncert.nic.in For S(_N)2 reactions, the solvent directly attacks the carbon bearing the leaving group in a single concerted step. chemicalnote.com

The rate of solvolysis is sensitive to the electronic effects of the substituents on the benzene (B151609) ring. koreascience.krkoreascience.kr Electron-donating groups stabilize the carbocation intermediate, favoring the S(_N)1 pathway, while electron-withdrawing groups can favor the S(_N)2 pathway. The Hammett plot, which correlates reaction rates with substituent constants, is often curved for the solvolysis of substituted benzyl halides, indicating a change in mechanism across a series of compounds. koreascience.krkoreascience.kr

A study on the visible-light-driven hydrolysis of various benzyl halides using rhodamine B as a photocatalyst demonstrated that both benzyl bromides and chlorides can be smoothly converted to their corresponding alcohols in good yields. researchgate.net Isotope labeling experiments with water-O confirmed that the oxygen atom in the resulting alcohol originates from water. researchgate.net

Reactions with Carbon- and Heteroatom-Based Nucleophiles (e.g., thiols, azides)

This compound reacts with a variety of nucleophiles. Strong nucleophiles, such as thiols (RS) and azides (N(_3)), typically react with primary benzylic halides via an S(_N)2 mechanism. libretexts.orglibretexts.org These reactions are generally rapid. libretexts.org

The reaction of benzyl halides with sodium azide (B81097) is a well-studied example of nucleophilic substitution. researchgate.net The introduction of fluorine atoms near the reaction center can significantly decelerate the S(_N)2 rate. researchgate.net For instance, the relative rate of reaction of benzyl bromide with azide is much faster than that of its (\alpha,\alpha)-difluoro-substituted counterpart. researchgate.net

Reduced sulfur species, such as hydrogen sulfide (B99878) (H(_2)S) and bisulfide (HS), are highly reactive nucleophiles towards halogenated aliphatic compounds. viu.ca In environments where these species are present, substitution reactions can lead to the formation of thiols, dialkyl sulfides, and dialkyl disulfides. viu.ca

Influence of Fluorine and Methyl Substituents on Reaction Kinetics and Selectivity

The presence of both a fluorine atom and a methyl group on the benzene ring of this compound has a combined effect on its reactivity.

Fluorine Substituent: The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect can influence the reaction rate and mechanism. In S(_N)2 reactions, the electron-withdrawing nature of fluorine can stabilize the transition state, but it can also lead to electrostatic repulsion of the incoming nucleophile. researchgate.net The presence of fluorine can also impact the C-Br bond strength. researchgate.net Studies on the nucleophilic substitution of benzyl fluorides have shown that hydrogen-bonding solvents can facilitate the departure of the fluoride (B91410) ion, highlighting the role of the solvent in activating the C-F bond. researchgate.net

Methyl Substituent: The methyl group is an electron-donating group (+I effect). stackexchange.com In reactions proceeding through an S(_N)1 mechanism, the methyl group helps to stabilize the positive charge of the benzylic carbocation intermediate, thereby increasing the reaction rate. stackexchange.com In S(_N)2 reactions, the steric hindrance from the methyl group is generally minimal for a primary benzylic halide.

Stereochemical Implications in Nucleophilic Displacement Processes

When a nucleophilic substitution reaction occurs at a chiral center, the stereochemistry of the product provides insight into the reaction mechanism. masterorganicchemistry.com

S(_N)2 Reactions: These reactions proceed with a backside attack of the nucleophile, leading to an inversion of configuration at the stereocenter, a phenomenon known as Walden inversion. chemicalnote.commasterorganicchemistry.comquora.com

S(_N)1 Reactions: These reactions involve the formation of a planar carbocation intermediate. The nucleophile can attack this intermediate from either face, which should theoretically lead to a racemic mixture of products (both retention and inversion of configuration). chemicalnote.comquora.com However, complete racemization is rare, and often a slight excess of the inversion product is observed. smartstartinstitute.com This is attributed to the formation of an ion pair where the leaving group temporarily shields one face of the carbocation. smartstartinstitute.com

For a primary benzylic halide like this compound, which does not have a chiral center at the benzylic carbon, these stereochemical outcomes are not directly observable. However, if the substitution were to occur on a related chiral secondary benzylic halide, the stereochemistry of the products would be a critical diagnostic tool for elucidating the reaction pathway. nih.gov Studies on the C-F activation of enantiopure benzyl fluoride have shown that both associative (S(_N)2) and dissociative (S(_N)1) pathways can operate, with the dominant pathway depending on the nucleophile and reaction conditions. nih.gov

Reduction Chemistry of Benzyl Bromides

The carbon-bromine bond in benzyl bromides can be cleaved through reduction processes, leading to the formation of the corresponding toluene (B28343) derivative.

Catalytic Hydrogenation and Hydride Reduction Pathways

Catalytic Hydrogenation: Catalytic hydrogenation is a common method for the reduction of organic halides. rsc.org Palladium on carbon (Pd/C) is a frequently used catalyst for the hydrogenolysis of benzyl groups. researchgate.netnih.govacs.org The reaction typically involves the use of hydrogen gas (H(_2)) as the hydrogen source. nih.gov Catalytic transfer hydrogenation, using hydrogen donors like 2-propanol, is also an effective method. researchgate.net The hydrogenolysis of benzyl bromides can also be achieved using a soluble catalyst system, such as one formed from trichlorotris(pyridine)rhodium and sodium borohydride (B1222165) in dimethylformamide. rsc.org Interestingly, in this system, benzyl bromide was found to undergo hydrogenolysis more slowly than benzyl chloride, suggesting that the halogen atom is involved in the reaction complex. rsc.org

Hydride Reduction: Metal hydrides, such as sodium borohydride (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)), are powerful reducing agents capable of reducing alkyl halides. rsc.org Another approach involves the use of a phosphonic acid (H(_3)PO(_3))/iodine (I(_2)) system, which has been shown to effectively dehalogenate various benzyl halides, including chlorides, bromides, and iodides. rsc.org This method offers a green and metal-free alternative for the reduction of benzyl halides. rsc.org

The reductive coupling of benzyl bromides to form 1,2-diphenylethane (B90400) can also occur, for example, when using zinc in an aqueous medium. researchgate.net

Formation of Methyl-Substituted Fluorotoluene Analogues

The core structure of this compound is a fluorotoluene derivative. The "benzyl bromide" functionality, a bromomethyl group attached to the benzene ring, is a key reactive site. This allows for a variety of synthetic modifications to create a diverse range of methyl-substituted fluorotoluene analogues.

One fundamental reaction is the reduction of the bromomethyl group. This transformation can be accomplished using a reducing agent, which would replace the bromine atom with a hydrogen atom, yielding 3-fluoro-2,x-dimethyltoluene, where 'x' represents the original position of the bromomethyl group. While specific examples for the direct reduction of this compound are not detailed in the provided results, the general principle of benzylic halide reduction is a standard organic transformation.

Furthermore, the bromine atom serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, leading to the formation of various methyl-substituted fluorotoluene analogues. For instance, reaction with nucleophiles like cyanides, amines, or hydroxides can introduce new substituents at the benzylic position.

Transformation and Derivatization via Other Reaction Types

Beyond simple substitution, this compound can undergo other significant transformations, including oxidation and nucleophilic fluorination, to yield a variety of derivatives.

The methyl group attached to the aromatic ring can be oxidized to form corresponding aldehydes or carboxylic acids. A common method for the oxidation of methyl groups on an aromatic nucleus involves the use of oxidizing agents under specific conditions. For instance, the oxidation of methylarenes to arenecarbaldehydes can be achieved using reagents like cerium(IV) salts. thieme-connect.de

Another approach involves halogenation of the methyl group followed by hydrolysis. thieme-connect.de The process for converting a methyl substituent on a fluoro-substituted aromatic compound to a carboxylic acid can be achieved by reacting it with hydrogen peroxide and aqueous hydrogen bromide at elevated temperatures in the presence of a bromine radical generator. google.com This method is particularly effective for fluoro-substituted toluenes. google.com

Oxidation Reaction Reagents Product
Oxidation of aromatic methyl groupCerium(IV) saltsArenecarbaldehyde
Oxidation of aromatic methyl groupHydrogen peroxide, aqueous hydrogen bromide, bromine radical generatorCarboxylic acid
Halogenation followed by hydrolysisHalogen (e.g., Br2), then H2OArenecarbaldehyde

This table summarizes general methods for the oxidation of aromatic methyl groups, which are applicable to derivatives of this compound.

The bromine atom in benzyl bromides can be replaced by a fluorine atom through a nucleophilic substitution reaction. nih.gov This is a valuable method for synthesizing fluorinated organic compounds. Reagents like silver fluoride (AgF) can be used for the nucleophilic fluorination of benzyl bromides under mild conditions. nih.gov Another effective reagent is Et3N·3HF, which can be used for the nucleophilic fluorination of various alkyl bromides, including those that can form carbocation intermediates. nih.govnii.ac.jp The combination of AgF and Et3N·3HF has been shown to enhance the reactivity and yield of monofluorinated products. nii.ac.jp These methods are applicable to benzyl bromides and offer a pathway to synthesize corresponding benzyl fluorides. nih.govnii.ac.jp

Participation in Organometallic Reactions and Cross-Coupling Methodologies

The carbon-bromine bond in this compound makes it a suitable precursor for organometallic reagents and a valuable partner in cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Grignard reagents, with the general formula R-Mg-X, are powerful tools in organic synthesis for forming new carbon-carbon bonds. wikipedia.orgchemguide.co.uk They are typically prepared by reacting an organic halide, such as an aryl or alkyl bromide, with magnesium metal in an anhydrous ether solvent. chemguide.co.ukmnstate.eduyoutube.com The resulting Grignard reagent acts as a strong nucleophile and a strong base. mnstate.edu

Given that this compound possesses a bromine atom, it can theoretically be used to form the corresponding Grignard reagent, 3-fluoro-2-methylbenzylmagnesium bromide. The formation of this reagent would involve the insertion of magnesium into the carbon-bromine bond. alfredstate.edu The process requires strictly anhydrous conditions, as Grignard reagents react readily with water. chemguide.co.uk

Steps in Grignard Reagent Formation Description
Activation of Magnesium The passivating layer of magnesium oxide on the magnesium metal is removed using methods like crushing, stirring, or activating agents like iodine. wikipedia.org
Reaction with Organic Halide The organic halide (in this case, this compound) is added to the activated magnesium in an anhydrous ether solvent like diethyl ether or tetrahydrofuran. wikipedia.orgmnstate.edu
Formation of Grignard Reagent The magnesium inserts into the carbon-halogen bond, forming the organomagnesium compound. alfredstate.edu

This table outlines the general procedure for preparing Grignard reagents from organic halides.

Palladium-catalyzed cross-coupling reactions are fundamental methods for constructing carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a versatile reaction that couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. nih.govlibretexts.org

While direct examples of this compound in Suzuki-Miyaura reactions were not found in the search results, its structure as an organic bromide makes it a potential substrate for such couplings. Benzyl bromides, in general, can participate in palladium-catalyzed cross-coupling reactions. For instance, they can be coupled with lithium acetylides to form benzyl alkynes. nih.gov

The general mechanism of a Suzuki-Miyaura coupling involves three main steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organic group from the boron compound to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. libretexts.orgyoutube.com The versatility of this reaction allows for the coupling of a wide range of aryl and heteroaryl bromides with various organoboron reagents. nih.govnih.gov This methodology could potentially be applied to this compound to couple it with various aryl or vinyl boronic acids or esters, leading to the synthesis of complex diarylmethane and related structures.

Friedel-Crafts Type Alkylation with Arenes

The Friedel-Crafts alkylation is a fundamental and widely utilized method for forming carbon-carbon bonds between aromatic rings and alkyl halides. This electrophilic aromatic substitution reaction, discovered by Charles Friedel and James Crafts in 1877, typically involves the activation of an alkyl halide with a Lewis acid catalyst to generate a carbocation or a related electrophilic species. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of an alkylated arene and the regeneration of the catalyst. masterorganicchemistry.comlibretexts.org The reaction of this compound with various arenes falls under this class of transformations, leading to the synthesis of a variety of substituted diarylmethanes. These products are significant structural motifs in medicinal chemistry and materials science. nih.gov

The general mechanism for the Friedel-Crafts alkylation begins with the coordination of the Lewis acid, often aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to the bromine atom of the benzyl bromide. masterorganicchemistry.com This coordination polarizes the carbon-bromine bond, making the bromine a better leaving group and facilitating the formation of a benzylic carbocation. This carbocation is the key electrophile in the reaction. libretexts.org

The subsequent step involves the nucleophilic attack of the arene on the benzylic carbocation. This attack disrupts the aromaticity of the arene, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org Finally, a weak base, such as the AlCl₃Br⁻ complex, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the diarylmethane product. The Lewis acid catalyst is regenerated in this step, allowing it to participate in another catalytic cycle. masterorganicchemistry.com

A variety of arenes can be used as nucleophiles in this reaction, with electron-rich arenes such as toluene, xylenes, and anisole (B1667542) being more reactive than benzene itself. The regioselectivity of the alkylation on the attacking arene is governed by the directing effects of its substituents. Generally, the alkylation occurs at the ortho and para positions for arenes bearing electron-donating groups.

Below is a representative table illustrating the types of diarylmethane products that could be expected from the Friedel-Crafts alkylation of a generic benzyl bromide with various arenes under typical Lewis acid catalysis.

AreneProduct StructureExpected Major Isomer(s)
BenzeneDiphenylmethane-
Toluene(Methylphenyl)phenylmethaneo- and p-isomers
Anisole(Methoxyphenyl)phenylmethaneo- and p-isomers
m-Xylene(2,4-Dimethylphenyl)phenylmethane4- and 6-isomers

Applications of 3 Fluoro 2 Methylbenzyl Bromide in Advanced Organic Synthesis

Functionality as a Key Synthetic Building Block and Intermediate

The utility of 3-fluoro-2-methylbenzyl bromide in organic synthesis stems from its identity as a fluorinated building block, which possesses a functional group that can be readily substituted. tcichemicals.com The bromine atom, being a good leaving group, makes the compound highly reactive toward nucleophiles, facilitating its use as an alkylating agent. This reactivity is central to its function in constructing more elaborate molecules.

This compound serves as a crucial component for assembling complex molecular structures. Its reactivity as a benzyl (B1604629) bromide derivative makes it a valuable building block in various cross-coupling and nucleophilic substitution reactions. myskinrecipes.com Organic chemists utilize these reactions to attach the 3-fluoro-2-methylbenzyl moiety to other molecular scaffolds, progressively building more intricate and functionally sophisticated compounds. fluorochem.co.uk The compound's ability to react with a wide range of nucleophiles, such as amines, cyanides, and hydroxides, allows for the introduction of diverse functional groups, enabling the synthesis of complex target molecules.

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal and material chemistry to improve a compound's properties. tcichemicals.commdpi.com As a fluorinated building block, this compound provides a direct route to introduce a fluorine atom and a methyl-substituted phenyl ring into a target structure. myskinrecipes.comsigmaaldrich.com The presence of fluorine can significantly alter a molecule's physical and chemical characteristics, often leading to enhanced metabolic stability, increased bioavailability, and greater thermal stability. myskinrecipes.comtcichemicals.com It is estimated that approximately 20% of all pharmaceuticals and 30% of all agrochemicals contain at least one fluorine atom, highlighting the importance of fluorinated intermediates like this compound. tcichemicals.com

Contribution to Pharmaceutical Development and Medicinal Chemistry

In the pharmaceutical sector, chemical intermediates are essential for the multi-step synthesis of active pharmaceutical ingredients (APIs). arborpharmchem.compharmanoble.com this compound plays a significant role as one of these critical precursors. myskinrecipes.comallfluoro.com

This compound is primarily utilized as a versatile intermediate in the development of pharmaceuticals. myskinrecipes.com Its structure is a component in the synthesis of various potential therapeutic agents. The process involves strategically incorporating the 3-fluoro-2-methylbenzyl group into a larger molecule to create an active pharmaceutical ingredient (API). myskinrecipes.com The introduction of the fluorine atom via this intermediate can be critical for improving the drug-like properties of the final compound, such as its ability to cross biological membranes and resist metabolic degradation. myskinrecipes.comtcichemicals.com

The synthesis of new bioactive compounds is a cornerstone of drug discovery. mdpi.commdpi.com this compound provides a scaffold that can be used to generate libraries of structurally diverse molecules for biological screening. By reacting it with various partners, chemists can create a range of derivatives. This approach is fundamental to medicinal chemistry, where the goal is to systematically modify a core structure to optimize its biological activity and identify promising new drug candidates. mdpi.com

Utility in Material Science and Polymer Chemistry

The applications of this compound extend beyond pharmaceuticals into the realm of material science. myskinrecipes.com Fluorinated compounds are known for their unique properties, which are desirable in advanced materials. sigmaaldrich.com This building block is employed in the preparation of specialty chemicals and polymers. myskinrecipes.com The inclusion of the 3-fluoro-2-methylbenzyl unit can impart specific characteristics to the resulting materials, such as enhanced thermal stability or improved chemical resistance. myskinrecipes.com

Application AreaSpecific Role of this compound
Advanced Organic Synthesis Functions as a versatile building block and synthetic intermediate. myskinrecipes.com
Pharmaceutical Development Serves as a key intermediate in the synthesis of APIs and potential drug candidates. myskinrecipes.comtcichemicals.com
Medicinal Chemistry Used to create structurally diverse bioactive molecules for drug discovery programs. mdpi.com
Material Science Employed in the preparation of specialty chemicals and polymers with enhanced properties. myskinrecipes.comsigmaaldrich.com

Incorporation of Fluorinated Aromatic Units into Advanced Materials

Research in materials science leverages the reactivity of the benzyl bromide group for the synthesis of novel polymers. The general approach involves the reaction of this compound with suitable monomers or polymer backbones containing nucleophilic sites. This allows for the covalent attachment of the fluorinated aromatic unit. While specific examples of commercially available advanced materials derived directly from this compound are not extensively documented in publicly available literature, the principles of polymer chemistry suggest its potential utility in creating fluorinated analogues of existing high-performance polymers.

Interactive Data Table: Potential Impact of Fluorination on Polymer Properties

PropertyInfluence of Fluorine IncorporationRationale
Thermal Stability Generally IncreasedThe high strength of the C-F bond enhances resistance to thermal degradation.
Chemical Resistance Generally IncreasedThe electron-withdrawing nature of fluorine can protect the polymer backbone from chemical attack.
Dielectric Constant Generally DecreasedThe low polarizability of the C-F bond can lead to materials with lower dielectric constants.
Solubility ModifiedFluorination can alter solubility profiles, sometimes increasing solubility in fluorinated solvents.

Formulation of Specialty Chemicals and Functional Coatings

In the realm of specialty chemicals, this compound can be utilized as a key intermediate in the synthesis of molecules with specific functionalities. Its ability to act as an alkylating agent allows for the introduction of the 3-fluoro-2-methylbenzyl group onto various substrates, leading to the creation of new chemical entities. researchgate.net These resulting compounds may find applications as additives, surfactants, or components of functional fluids.

The development of functional coatings often relies on the precise engineering of surface properties. While direct application of this compound in coating formulations is not a primary use, it can be a precursor to synthesizing functional molecules that are then incorporated into coating systems. For instance, it could be used to create fluorinated surfactants or adhesion promoters. The presence of the fluorine atom in these molecules can lead to surfaces with low surface energy, resulting in hydrophobic and oleophobic properties, which are highly desirable for anti-fouling and self-cleaning coatings. The synthesis of various fluorinated benzyl ethers from their respective benzyl bromides has been explored, indicating a pathway for creating such specialty chemicals. wiserpub.comwiserpub.com

Application in Agrochemical Synthesis

The introduction of fluorine into the molecular structure of pesticides and herbicides is a well-established strategy for enhancing their biological activity and metabolic stability. nih.gov this compound is a versatile intermediate in the synthesis of complex organic molecules, including those with potential agrochemical applications. chemicalbook.com

Precursor for the Development of Novel Pesticides and Herbicides

For example, the synthesis of novel pyrazole-based fungicides often involves the connection of a substituted benzyl group to the pyrazole (B372694) core. The unique substitution pattern of this compound, with both a fluorine and a methyl group on the aromatic ring, can influence the binding affinity of the final molecule to its biological target, potentially leading to enhanced efficacy or a modified spectrum of activity. Research into the synthesis of benzimidazole–pyrazole compounds has highlighted the importance of the substituents on the benzyl ring for their antimicrobial activities. nih.gov

Interactive Data Table: Key Moieties in Modern Agrochemicals

Agrochemical ClassKey Structural MoietyRole of FluorinePotential Role of this compound
Fungicides Triazoles, Pyrazoles, StrobilurinsIncreases metabolic stability, enhances binding affinity.Precursor to introduce a fluorinated benzyl group.
Herbicides Sulfonylureas, PhenylureasModifies electronic properties, improves translocation in plants.Building block for creating novel fluorinated active ingredients.
Insecticides Neonicotinoids, DiamidesEnhances insecticidal potency, alters selectivity.Intermediate for synthesizing complex fluorinated molecules.

Theoretical and Computational Chemistry Studies of Fluoro Substituted Benzyl Bromides

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 3-Fluoro-2-methylbenzyl bromide. The reactivity of benzyl (B1604629) halides is significantly influenced by the electronic effects of substituents on the benzene (B151609) ring.

The fluorine atom at the meta-position primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. The methyl group at the ortho-position exhibits an electron-donating inductive effect (+I) and a hyperconjugative effect. These competing effects modulate the electron density at the benzylic carbon (the CH₂Br group), which is the primary site of reaction. Computational studies have found strong linear dependencies between the computed electrostatic potential at the reaction-center carbon atom and the activation energies for nucleophilic substitution reactions within series of substituted benzyl halides researchgate.net.

The interplay of these substituents in this compound influences the stability of potential intermediates and transition states. For instance, in an Sₙ1-type reaction, the stability of the resulting benzyl carbocation is paramount. While the ortho-methyl group helps to stabilize the positive charge through electron donation, the meta-fluoro group tends to destabilize it. Conversely, in an Sₙ2 reaction, the electron-withdrawing fluorine can influence the electrophilicity of the benzylic carbon. DFT computations have been employed to study the mechanisms of nucleophilic substitutions on various benzyl bromides, comparing calculated activation parameters with experimental data to understand these substituent effects researchgate.net.

Below is a table summarizing calculated activation parameters for the Sₙ2 reaction of para-substituted benzyl bromides with a halide ion, illustrating the influence of electronic effects on reactivity.

Substituent (Y)Hammett Constant (σp)Calculated ΔG‡ (kcal/mol)Calculated ΔH‡ (kcal/mol)Calculated ΔS‡ (cal/mol·K)
OCH₃-0.2725.518.2-24.5
CH₃-0.1726.118.7-24.8
H0.0026.819.3-25.2
F0.0627.219.6-25.5
Cl0.2327.820.1-25.8
CN0.6629.521.5-26.8
NO₂0.7830.322.2-27.1

Note: This table is generated based on trends described in computational studies of substituted benzyl halides researchgate.net. The values are representative illustrations of the impact of substituents on activation parameters.

Mechanistic Probing and Transition State Analysis of Reactions involving Benzyl Halides

Benzyl halides can react via two primary nucleophilic substitution mechanisms: the unimolecular Sₙ1 reaction and the bimolecular Sₙ2 reaction. The preferred pathway is highly dependent on the substituents, the nucleophile, the leaving group, and the solvent quora.comspcmc.ac.in.

The Sₙ1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate pearson.com. The stability of this benzylic carbocation is crucial and is enhanced by electron-donating groups and delocalization of the positive charge into the benzene ring through resonance quora.compearson.comquora.com.

The Sₙ2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs wikipedia.org. This reaction proceeds through a pentacoordinate transition state with a trigonal bipyramidal geometry quora.commasterorganicchemistry.com. The benzene ring's π-system can conjugate with the p-orbital at the reaction center, stabilizing the transition state and accelerating Sₙ2 reactions for benzylic compounds compared to simple alkyl halides spcmc.ac.inwikipedia.org.

Derivation of Quantitative Structure-Reactivity Relationships

Quantitative structure-reactivity relationships (QSRRs) are mathematical models that correlate a molecule's chemical structure with its reactivity. For substituted aromatic compounds like benzyl bromides, the Hammett equation is a classic and powerful tool for developing such relationships wikipedia.org. The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends only on the substituent and its position), and ρ (rho) is the reaction constant (which depends on the reaction type and conditions) wikipedia.org.

Hammett plots of log(k/k₀) versus σ are often used to probe reaction mechanisms. For reactions of benzyl halides, these plots can be complex. Instead of a single straight line, they often show a "U-shaped" or broken curve researchgate.netkyoto-u.ac.jp. This nonlinearity is typically interpreted as a change in the reaction mechanism or the structure of the transition state across the series of substituents wikipedia.orgviu.ca.

Electron-donating groups can accelerate the reaction by stabilizing a positively charged, carbocation-like transition state (Sₙ1 character), resulting in a negative ρ value.

Electron-withdrawing groups can also accelerate the reaction, but by stabilizing a transition state with significant bond formation to the nucleophile and negative charge development (Sₙ2 character), which corresponds to a positive ρ value kyoto-u.ac.jp.

The U-shaped curve arises from the superposition of these two trends, indicating a mechanistic shift from a more Sₙ2-like pathway for electron-withdrawing groups to a more Sₙ1-like pathway for strongly electron-donating groups researchgate.netkyoto-u.ac.jp. The specific position of this compound on such a plot would depend on the net electronic effect of its substituents in the specific reaction context.

The table below provides illustrative data for a Hammett-type analysis of a hypothetical nucleophilic substitution reaction of substituted benzyl bromides.

Substituent (X)Substituent Constant (σ)Relative Rate Constant (kₓ/kн)log(kₓ/kн)
p-OCH₃-0.275.50.74
p-CH₃-0.172.10.32
H0.001.00.00
m-F0.341.30.11
p-Cl0.231.80.26
m-NO₂0.714.20.62
p-NO₂0.786.80.83

Note: This table presents hypothetical data consistent with the U-shaped Hammett plots often observed for nucleophilic substitution reactions of benzyl halides, demonstrating rate acceleration by both electron-donating and electron-withdrawing groups researchgate.netkyoto-u.ac.jp.

Retrosynthetic Analysis and Synthon Derivations for 3 Fluoro 2 Methylbenzyl Bromide

Conceptual Framework of Retrosynthetic Analysis in Planning Organic Synthesis

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. wikipedia.org Popularized by E.J. Corey, this method involves deconstructing a target molecule (TGT) through a series of imaginary reverse-reaction steps, known as disconnections. deanfrancispress.comwikipedia.org Each disconnection breaks a bond in the target molecule to reveal simpler precursor structures. wikipedia.org This process is repeated until simple, commercially available, or easily synthesized starting materials are identified. wikipedia.orgub.edu

The key components of this analytical process include:

Target Molecule (TGT): The final, desired compound whose synthesis is being planned. wikipedia.org

Transform: The reverse of a synthetic reaction; it represents the conceptual process of breaking a bond. wikipedia.org

Disconnection: A specific type of transform that involves cleaving a bond to simplify the molecule. solubilityofthings.com

Synthon: An idealized fragment, usually an ion (cation or anion), that results from a disconnection but may not exist in reality. deanfrancispress.comwikipedia.org For example, the disconnection of a C-C bond might yield a nucleophilic synthon (carbanion) and an electrophilic synthon (carbocation). wikipedia.org

Synthetic Equivalent: A real-world chemical reagent that serves as the source for the idealized synthon. wikipedia.orgsolubilityofthings.com

A crucial aspect of this planning phase is the concept of Functional Group Interconversion (FGI) , which refers to the transformation of one functional group into another. solubilityofthings.comslideshare.net FGI is a key strategy used within a retrosynthetic plan when a direct disconnection is not feasible or strategic, allowing chemists to access a different set of disconnections by modifying the existing functional groups. slideshare.netfiveable.me This approach provides a structured and logical method for devising multiple synthetic routes, which can then be compared for efficiency, cost, and feasibility. deanfrancispress.comwikipedia.org

Identification of 3-Fluoro-2-methylbenzyl Bromide as an Electrophilic Benzyl (B1604629) Synthon

In the context of retrosynthetic analysis, this compound is recognized as a valuable synthetic intermediate. The most logical disconnection for this molecule involves the carbon-bromine (C-Br) bond, as halides are excellent leaving groups in nucleophilic substitution reactions. vanderbilt.edu

This disconnection reveals the underlying synthons:

A 3-fluoro-2-methylbenzyl cation (3-F-2-Me-C₆H₃CH₂⁺)

A bromide anion (Br⁻)

The 3-fluoro-2-methylbenzyl cation is an electrophilic benzyl synthon . It is "electrophilic" because the benzylic carbon atom is electron-deficient and is thus a target for attack by nucleophiles (electron-rich species). wikipedia.org In a forward synthesis, this positively charged synthon does not exist as a free species. Instead, its reactivity is embodied by its synthetic equivalent , which is the target molecule itself: This compound . wikipedia.org The polarity of the C-Br bond, with a partial positive charge on the carbon and a partial negative charge on the bromine, allows the molecule to react as if it were the electrophilic benzyl cation, readily undergoing substitution reactions with a wide range of nucleophiles.

Table 1: Properties of this compound

Property Value
Molecular Formula C₈H₈BrF
IUPAC Name 1-(bromomethyl)-3-fluoro-2-methylbenzene
Molecular Weight 203.05 g/mol
SMILES CC1=C(C=CC=C1F)CBr

| InChIKey | KIVGYOYBHWKBSZ-UHFFFAOYSA-N |

Source: uni.lunih.gov

Strategies for Disconnection and Functional Group Interconversion (FGI) in Target Molecule Synthesis

The synthesis of this compound is best planned by applying a disconnection strategy that leads to a simple and accessible precursor. The most effective approach relies on a Functional Group Interconversion (FGI).

Retrosynthetic Disconnection:

Target Molecule: this compound

Transform (FGI): The primary retrosynthetic step is an FGI, disconnecting the benzylic bromide. The reverse of a benzylic bromination is considered. This transform simplifies the target molecule by removing the bromine atom and replacing it with a hydrogen atom.

Precursor: This leads directly to 3-fluoro-2-methyltoluene .

This retrosynthetic pathway is highly strategic because 3-fluoro-2-methyltoluene is a known compound that serves as a direct precursor to the target molecule. The forward synthesis, therefore, involves the selective introduction of a bromine atom at the benzylic position of the methyl group.

Forward Synthetic Strategy (via FGI):

The synthesis of this compound is efficiently achieved from 3-fluoro-2-methyltoluene via a free-radical bromination reaction. This reaction is a classic example of a Functional Group Interconversion, converting a methyl group (-CH₃) into a bromomethyl group (-CH₂Br).

Reaction: 3-fluoro-2-methyltoluene is treated with a source of bromine radicals.

Reagents: Common reagents for this transformation include N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or under UV light.

Mechanism: The reaction proceeds via a free-radical chain mechanism. The initiator generates a small number of bromine radicals, which then abstract a hydrogen atom from the benzylic position of the methyl group. This is the most favorable position for radical formation due to the resonance stabilization of the resulting benzyl radical by the aromatic ring. The benzyl radical then reacts with a molecule of NBS (or Br₂) to form the final product, this compound, and a new bromine radical to continue the chain reaction.

This FGI-based approach is highly effective because the benzylic C-H bonds are significantly weaker and more reactive towards radical abstraction than the aromatic C-H or other aliphatic C-H bonds, ensuring high selectivity for the desired product.

Table 2: Chemical Compounds Mentioned

Compound Name Molecular Formula Role
This compound C₈H₈BrF Target Molecule / Synthetic Equivalent
3-fluoro-2-methyltoluene C₈H₉F Precursor
N-Bromosuccinimide (NBS) C₄H₄BrNO₂ Reagent (Brominating Agent)
Benzoyl Peroxide (BPO) C₁₄H₁₀O₄ Reagent (Radical Initiator)

Current Research Landscape and Future Directions in Fluoro Benzyl Bromide Chemistry

Emerging Methodologies for Selective Functionalization of Benzyl (B1604629) Bromides

The development of highly selective methods to functionalize the benzylic position is a central theme in modern organic synthesis. For benzyl bromides, which are inherently reactive, the challenge lies in achieving controlled and selective transformations, especially in the presence of other functional groups.

Recent advancements have focused on transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, have shown great promise. For instance, a highly efficient method for the cross-coupling of benzyl bromides with lithium acetylides proceeds at room temperature in just ten minutes, demonstrating remarkable tolerance for sensitive functional groups like esters and nitriles. nih.gov This rapid and selective methodology provides a powerful tool for creating benzyl alkynes, which are versatile intermediates in the synthesis of pharmaceuticals and materials. nih.gov Another significant development is the Suzuki-Miyaura cross-coupling of benzyl halides with potassium aryltrifluoroborates, which allows for the formation of diarylmethane structures under relatively mild conditions. nih.gov Optimization of these reactions often involves careful selection of the palladium catalyst, ligand, and base to maximize yield and minimize side reactions like homocoupling. nih.gov

Beyond traditional cross-coupling, direct C–H functionalization represents a more atom-economical approach. While much of this work focuses on unactivated C-H bonds, the principles are being extended to modify complex molecules selectively. For example, bimetallic catalyst systems have been developed to control selectivity between C-H arylation at different positions on a molecule, such as the furan (B31954) ring versus the benzylic position in 2-benzylfurans. nih.gov By modulating the cooperativity between the two metals, researchers can switch the reaction pathway, offering a sophisticated level of control. nih.gov

Photoredox catalysis has also emerged as a powerful tool. A recently disclosed method achieves the difunctionalization of styrenes to generate fluorinated benzyl bromides through a photoinduced atom transfer radical addition (ATRA) process. nih.gov This approach is mild, atom-economical, and operates with very low catalyst loading, highlighting a cost-effective and practical route to these valuable building blocks. nih.gov

Table 1: Selected Methodologies for Benzyl Bromide Functionalization

Methodology Catalyst/Reagent Key Features Application
sp–sp³ Cross-Coupling Pd catalyst, Lithium acetylides Fast (10 min, RT), high selectivity, tolerates sensitive functional groups. nih.gov Synthesis of benzyl alkynes. nih.gov
Suzuki-Miyaura Coupling PdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃ Couples benzyl halides with aryltrifluoroborates. nih.gov Synthesis of diarylmethanes. nih.gov
Site-Selective C-H Arylation Bimetallic Catalysts (e.g., Pd and main group metals) Reversible chemoselectivity between different C-H bonds. nih.gov Controlled synthesis of complex aryl structures. nih.gov
Photoinduced ATRA Photocatalyst (1000 ppm) Mild, atom-economical, low catalyst loading. nih.gov Synthesis of fluorinated benzyl bromides from styrenes. nih.gov

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The unique properties conferred by fluorine make fluorinated compounds like 3-Fluoro-2-methylbenzyl bromide highly attractive for interdisciplinary applications, particularly in chemical biology and materials science. nih.govuncsa.edu

In chemical biology , the introduction of fluorine can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. wikipedia.orgmyskinrecipes.com Fluorinated building blocks are therefore in high demand for medicinal chemistry. nih.gov The C-F bond's low natural abundance also makes 19F a superb nucleus for Magnetic Resonance Imaging (MRI) and spectroscopy, enabling the tracking of molecules in biological systems without background noise. nih.gov Research is expanding to use fluorinated intermediates to synthesize novel bioactive molecules, such as anticancer agents. For example, new pyrimidine (B1678525) derivatives and hydrazonoindolin-2-ones, which show potential as anticancer agents, have been synthesized using benzyl bromide precursors. nih.govmdpi.com The ability to selectively introduce a fluoro-benzyl moiety allows for the fine-tuning of a molecule's pharmacological profile.

In materials science , fluorinated compounds are used to create polymers and materials with desirable properties like thermal stability, chemical resistance, and specific optical or electronic characteristics. myskinrecipes.comman.ac.uk Benzyl bromide functionalized poly(phenyleneethynylene)s are a class of conjugated polymers whose chemical reactivity can be precisely controlled. acs.org The benzyl bromide group serves as a reactive handle for further chemical modifications, allowing for the synthesis of advanced materials with tailored functions. acs.org The development of new fluorinated functional materials, often through sol-gel processes using fluorinated precursors, is a burgeoning field. researchgate.net These materials are being explored for applications ranging from hydrophobic coatings to specialized solvent systems. man.ac.ukresearchgate.net

Table 2: Interdisciplinary Applications of Fluoro-Benzyl Bromide Derivatives

Field Application Area Rationale/Key Findings
Chemical Biology Drug Discovery Fluorine enhances metabolic stability and bioavailability of APIs. wikipedia.orgmyskinrecipes.com
Chemical Biology Molecular Imaging 19F MRI provides background-free imaging for diagnostics and tracking. nih.gov
Chemical Biology Anticancer Agents Synthesis of novel heterocyclic compounds with potential anticancer activity. nih.govmdpi.com
Materials Science Conjugated Polymers Benzyl bromide functionalization allows for the creation of reactive polymers. acs.org
Materials Science Functional Coatings Fluorination imparts properties like hydrophobicity and chemical resistance. man.ac.ukresearchgate.net

Advancements in Sustainable and Green Chemistry Approaches for Halogenated Compounds

The synthesis of halogenated compounds, including fluoro-benzyl bromides, has traditionally relied on reagents and solvents with significant environmental and safety concerns. rsc.org Consequently, a major thrust of current research is the development of greener and more sustainable synthetic methodologies. organicdivision.orgtaylorfrancis.com

Key areas of progress include replacing hazardous reagents and developing catalytic processes. For instance, research is moving away from elemental halogens towards the use of halide salts (e.g., NaBr) in combination with clean oxidants like hydrogen peroxide. rsc.org This approach, often catalyzed by high-oxidation-state metal complexes, mimics biological halogenation processes and produces water as the primary byproduct. rsc.org The development of heterogeneous catalysts, such as Silphos [P(Cl)₃−n(SiO₂)n], allows for the efficient conversion of alcohols to bromides with simple filtration-based removal of the catalyst byproduct, streamlining purification. organic-chemistry.org

The principles of green chemistry are also being applied to the synthesis of organofluorine compounds specifically. benthamdirect.com This includes the use of microwave-assisted synthesis, aqueous reaction media, ionic liquids, and photocatalysis to reduce energy consumption and waste. benthamdirect.com The development of continuous-flow reactors for reactions like the radical bromination of benzylic compounds offers enhanced safety and control while avoiding hazardous chlorinated solvents like carbon tetrachloride. organic-chemistry.org Furthermore, there is a significant push to find viable replacements for halogenated and polar aprotic solvents, which are common in many synthetic procedures. organicdivision.org The ultimate goal is to create synthetic routes that are not only efficient and selective but also environmentally benign from raw material sourcing to final product. acs.orgrsc.org

Exploration of Unconventional Reactivity and Novel Synthetic Applications

Researchers are actively exploring unconventional reaction pathways for benzyl bromides to unlock new synthetic possibilities. This involves moving beyond classical nucleophilic substitution and harnessing alternative reactivity modes.

One fascinating area is the formal insertion of diazo compounds into the C(sp²)–C(sp³) bond of electron-rich benzyl bromides. nih.gov This homologation reaction proceeds through a phenonium ion intermediate and creates benzylic quaternary centers, providing access to complex molecular scaffolds that would be difficult to synthesize otherwise. The reaction cleverly uses the classical reactivity of both the benzyl halide electrophile and the aromatic ring nucleophile to achieve a nonclassical bond insertion. nih.gov

The study of radical reactions involving benzyl species also continues to yield new insights. The self-reaction of benzyl radicals at high temperatures has been shown to produce not only the expected phenanthrene (B1679779) but also anthracene, through unconventional excited-state dynamics on a triplet surface. nih.gov This discovery challenges the conventional wisdom that such reactions occur solely on the electronic ground state and opens up new avenues for synthesizing polycyclic aromatic hydrocarbons (PAHs). nih.gov Photoinduced processes are also being exploited to generate radicals for novel transformations. For example, a photoexcited palladium catalyst can initiate a cascade carboamidation of dienes with 2-bromoamides to produce chiral γ-lactams, important structures in medicinal chemistry. acs.org

These explorations into unconventional reactivity demonstrate that even well-known functional groups like benzyl bromide can be coaxed into new and synthetically valuable transformations, continually expanding the toolkit of the synthetic chemist.

Q & A

Q. What are the common synthetic routes for preparing 3-fluoro-2-methylbenzyl bromide, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution of 3-fluoro-2-methylbenzyl alcohol with hydrobromic acid (HBr) under acidic conditions (e.g., H₂SO₄ catalysis). Alternative routes include radical bromination of the methyl group in 3-fluoro-2-methyltoluene using N-bromosuccinimide (NBS) and a radical initiator like AIBN. Optimization may require controlling temperature (40–60°C) and stoichiometry to minimize polybromination. Grignard reagent formation from analogous halides (e.g., 3-chloro-2-fluorobenzyl derivatives) can also serve as intermediates .

Q. How can this compound be purified to achieve high chemical purity for sensitive reactions?

  • Methodological Answer : Post-synthesis purification often employs fractional distillation under reduced pressure (e.g., 15–20 mmHg) to isolate the product, leveraging boiling point differences from precursors and byproducts. Column chromatography using silica gel with hexane/ethyl acetate gradients (95:5 to 80:20) can resolve brominated impurities. Analytical techniques like GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) should confirm purity (>98%) before use in cross-coupling reactions .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (CDCl₃) should show a singlet (~4.5 ppm) for the benzylic -CH₂Br group, with splitting patterns from fluorine coupling (³JHF ≈ 8 Hz) and methyl protons (~2.3 ppm).
  • GC-MS : Electron ionization (EI) at 70 eV typically yields a molecular ion cluster ([M]⁺ at m/z 202/204 for Br isotopes) and fragmentation peaks (e.g., loss of Br at m/z 123).
  • ATR-IR : Key bands include C-Br stretch (~600 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹).
    Handling must avoid moisture to prevent hydrolysis, as noted in safety protocols for similar bromides .

Advanced Research Questions

Q. How do steric and electronic effects of the fluorine and methyl substituents influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The fluorine atom’s strong electron-withdrawing effect deactivates the aromatic ring, directing coupling reactions to the para position relative to the methyl group. Steric hindrance from the methyl group further limits ortho substitution. Computational modeling (DFT studies) can predict reactivity trends, while experimental validation requires monitoring reaction intermediates via in situ ¹⁹F NMR or LC-MS. Catalytic systems (e.g., Pd(PPh₃)₄ with K₂CO₃ base) are preferred for minimizing side reactions .

Q. What environmental factors (pH, temperature, light) destabilize this compound, and how can stability be enhanced during storage?

  • Methodological Answer : Hydrolysis is accelerated under alkaline conditions (pH > 8) or in polar protic solvents (e.g., water, ethanol), forming 3-fluoro-2-methylbenzyl alcohol. Storage recommendations include:
  • Anhydrous environments (molecular sieves, argon atmosphere).
  • Temperature control (2–8°C in amber vials to prevent UV-induced degradation).
  • Avoidance of metal catalysts (e.g., Fe³⁺) that may induce radical decomposition. Stability assays via accelerated aging (40°C/75% RH for 14 days) and periodic HPLC analysis are critical .

Q. How can contradictions in bromide quantification data (e.g., discrepancies between ion chromatography and titration) be resolved?

  • Methodological Answer : Discrepancies often arise from matrix interference (e.g., chloride ions) or method detection limits. A tiered approach is recommended:

Ion Chromatography (IC) : Use a Dionex AS23 column with suppressed conductivity detection (DL = 0.1 mg/L) for low-concentration bromide.

Capillary Electrophoresis (CE) : Optimize buffer composition (e.g., 20 mM borate, pH 9.3) to resolve Br⁻ from Cl⁻ via electrophoretic mobility differences.

Statistical Validation : Apply multivariate optimization (e.g., DOE) to assess method robustness and cross-validate with standard addition techniques .

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3-Fluoro-2-methylbenzyl bromide

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